| Parameter | Detail |
|---|---|
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [1] [2] |
| Action | Selective Agonist [2] [3] |
| Binding Affinity (Kd) | 43 nM [4] |
| Half-Maximal Inhibitory Concentration (IC50) | 42 nM [3] |
| Key Molecular Effect | Forms a heterodimer with RXR and binds to PPAR Response Elements (PPREs) [5] |
| Primary Outcomes | Enhanced insulin sensitivity, improved glucose & lipid metabolism, anti-inflammatory effects [1] [6] [7] |
| Tissue/Cell Type | Key Regulatory Effects | Functional Outcome |
|---|---|---|
| Adipose Tissue | Promotes differentiation of preadipocytes; Increases expression of insulin signaling genes (CAP, GLUT4); Reduces circulating free fatty acids [1] [8] [3] | Improved lipid storage; Enhanced systemic insulin sensitivity [1] |
| Skeletal Muscle | Increases insulin-stimulated IRS-1/2 and GLUT4 expression [8] | Enhanced glucose uptake [1] [8] |
| Liver | Indirectly improves insulin sensitivity by reducing free fatty acid levels and modulating adipokine release (e.g., increased adiponectin) [3] | Reduced hepatic glucose production [3] |
| Vascular Smooth Muscle Cells | Inhibits Angiotensin II-induced pro-inflammatory responses via TLR4/IP-10/PKC/NF-κB pathway; Reduces AT1R-dependent ERK1/2 activation [7] | Anti-atherosclerotic effect; Reduced vascular inflammation [8] [7] |
| Immune Cells / CNS Glia | Suppresses pro-inflammatory transcription factors (NF-κB); Reduces inflammatory cytokines (TNF-α, IL-1β); Inhibits COX-2 expression [6] [5] | Anti-inflammatory and neuroprotective effects [6] [5] |
For researchers designing studies, here are methodologies and models from the literature that illustrate rosiglitazone's mechanisms and effects.
This experiment demonstrates the anti-inflammatory mechanism of rosiglitazone [6].
This study elucidates the pathway by which rosiglitazone exerts anti-inflammatory effects in the vasculature [7].
The following diagram synthesizes the core molecular mechanism of rosiglitazone and its primary downstream consequences, integrating the key pathways discussed in the experimental models.
This diagram illustrates the dual-pathway mechanism of Rosiglitazone, showing how PPARγ activation regulates metabolic genes and suppresses pro-inflammatory pathways.
The table below summarizes the key quantitative absorption, distribution, and excretion data for rosiglitazone in humans.
| Parameter | Value | Details / Conditions |
|---|---|---|
| Bioavailability | ~99% [1] / 99.8% [2] | High oral bioavailability. |
| Tmax (Time to Cmax) | ~1 hour [1] | Relatively rapid absorption. With food, Tmax is delayed to 2-3 hours. [1] |
| Cmax & AUC | Dose-proportional [1] | Increases proportionally over the therapeutic dose range. |
| Apparent Volume of Distribution (Vd) | ~17.6 L [1] | - |
| Plasma Protein Binding | 99.8% [1] | Primarily to serum albumin. [1] |
| Elimination Half-life | 3-4 hours [3] [1] | Independent of dose. [1] |
| Excretion (Urine) | 64% [3] [1] | No unchanged drug excreted in urine. [1] |
| Excretion (Feces) | 23% [1] | - |
Rosiglitazone undergoes extensive hepatic metabolism, which has been reevaluated in recent studies showing a more complex picture beyond the traditionally accepted pathways.
The following diagram illustrates the major metabolic pathways and the key cytochrome P450 enzymes involved.
For professionals seeking to investigate rosiglitazone metabolism, the following detailed methodology is adapted from a recent study using the substrate depletion method in human liver microsomes (HLM) [4]. This approach measures the disappearance of the parent drug to provide a comprehensive view of total oxidative metabolism.
The following table summarizes its solubility in different buffered media, which reflects the conditions encountered in the gastrointestinal tract (GIT) [1]:
| pH Level | Solubility (mg/mL) | Physiological Correlation |
|---|---|---|
| 1.2 & 2.0 (Simulated Gastric Fluid) | ~11.8 (at pH 1.2) [2] | Stomach (fasted state) |
| 4.0 | ~1.0 [1] | Stomach (fed state) / Duodenum |
| 6.0 | Information missing | Jejunum / Proximal small intestine |
| 6.8 | Information missing | Ileum / Distal small intestine |
| 7.2 & 8.0 | Very low [1] | Colon |
The core finding is that this compound is highly soluble in the stomach's acidic environment, but its solubility gradually decreases as the pH increases, becoming very low in neutral to basic environments above pH 7 [1]. This indicates that the rate and extent of its absorption are primarily controlled by its dissolution rate in the upper GI tract [1].
The solubility data is typically determined through a well-established equilibrium solubility method. Here is a detailed protocol based on standard scientific practice [1]:
The pH-dependent solubility profile of this compound is a critical driver for its formulation design.
The diagram below illustrates this core formulation strategy that leverages the drug's solubility characteristic.
Rationale for developing gastroretentive formulations for this compound.
The table below summarizes the key thermal parameters for rosiglitazone maleate:
| Parameter | Value / Description |
|---|---|
| Melting Point | 122.42 °C (DTA method) [1] |
| Thermal Stability Range | Stable up to ~150 °C [1] |
| Decomposition Stages | Four distinct stages [1] |
| Activation Energy (E*) for 1st Decomposition Stage | 102.29 kJ/mol (Coats-Redfern method); 111.72 kJ/mol (Horowitz-Metzger method) [1] |
The thermal decomposition of this compound occurs in four stages [1]:
This pathway illustrates the sequence of thermal decomposition for this compound:
Thermal decomposition pathway of this compound.
The standard methodology for determining the above parameters uses simultaneous Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) [1].
The activation energy (E*) for the first decomposition stage can be calculated using two non-isothermal methods [1]:
Coats-Redfern Method: This method uses the equation: ln[g(α)/T²] = ln(AR/βE) - E/RT, where α is the fraction decomposed, T is temperature, A is the pre-exponential factor, R is the gas constant, and β is the heating rate. A plot of ln[g(α)/T²] versus 1/T gives a straight line with a slope from which E* is calculated.
Horowitz-Metzger Method: This method uses the equation: log[log(Wf/(Wf - W))] = (E*θ)/(2.303RTs²), where Wf is the mass loss at the completion of the reaction, W is the mass loss up to temperature T, Ts is the DTG peak temperature, and θ = T - Ts. A plot of log[log(Wf/(Wf - W))] against θ gives a straight line, and E* is calculated from the slope.
While the pure drug substance decomposes upon melting, its stability in formulated products is managed through specialized approaches [2] [3]:
The table below summarizes the core physicochemical characteristics of Rosiglitazone Maleate, which are essential for pre-formulation studies.
| Property | Description / Value | Citation |
|---|---|---|
| Chemical Name | (RS)-5-[4-(2-[methyl(pyridin-2-yl)amino]ethoxy)benzyl]thiazolidine-2,4-dione (maleate) | [1] [2] |
| Molecular Formula | C₁₈H₁₉N₃O₃S • C₄H₄O₄ | [3] [2] |
| Molecular Weight | 473.5 g/mol | [3] |
| CAS Number | 155141-29-0 | [3] [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 122 - 123 °C | [1] [2] |
| Solubility | Readily soluble in ethanol and buffered aqueous solutions (pH 2.3). Soluble in DMSO (3 mg/mL) and DMF (10 mg/mL). | [3] [2] |
| pKa | Information not available in search results |
Reliable analytical methods are critical for drug quantification and quality control. A well-validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is described below.
| Parameter | Description | Citation |
|---|---|---|
| Method | Reversed-Phase HPLC (RP-HPLC) | [4] |
| Objective | Simultaneous determination of Rosiglitazone and Glimepiride in combined dosage forms and human plasma. | [4] |
| Column | Symmetry C18 (150 mm × 4.6 mm, 5 μm) | [4] |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer, pH 5 (60:40, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 235 nm | [4] |
| Injection Volume | 30 μL | [4] |
| Retention Time | Rosiglitazone: ~3.7 min; Glimepiride: ~4.66 min | [4] |
| Linearity Range | 0.10 - 25 μg/mL for Rosiglitazone | [4] |
| LOD/LOQ | LOD: 0.04 μg/mL; LOQ: 0.13 μg/mL for Rosiglitazone | [4] |
To enhance solubility and delivery, Rosiglitazone has been incorporated into specialized systems like cationic lipid emulsions and floating matrix tablets. Key formulation parameters and outcomes are listed below.
| Parameter | Description | Citation |
|---|---|---|
| Formulation Type | Cationic Lipid Emulsion | [5] |
| Key Excipients | Cationic lipid (DOTAP), DOPE, castor oil, Tween 20, Tween 80 | [5] |
| Droplet Size (Blank) | 195 - 230 nm | [5] |
| Droplet Size (Drug-Loaded) | 210 - 290 nm | [5] |
| Encapsulation Efficiency | > 90% | [5] |
| Formulation Type | Floating Matrix Tablet | [6] |
| Key Excipients | Gas-generating agent (sodium bicarbonate), hydrophilic polymers (HPMC K15M, K4M, HPC, Carbopol 934P) | [6] |
| Release Mechanism | Diffusion along with erosion | [6] |
Understanding the mechanism of action is part of comprehensive drug characterization. Rosiglitazone's primary target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism [7] [3].
The following diagram illustrates the primary PPARγ-mediated pathway and an alternative AMPK activation pathway:
Rosiglitazone's primary action is activating PPARγ, which regulates gene expression. It may also activate AMPK, either by increasing the cellular AMP:ATP ratio or through an alternative pathway [7] [8].
The table below summarizes the core physicochemical and pharmacological properties of rosiglitazone maleate.
| Property | Description |
|---|---|
| Chemical Name | (±)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (Z)-2-butenedioate (1:1) [1] |
| CAS Number | 155141-29-0 [2] |
| Molecular Formula | C₁₈H₁₉N₃O₃S•C₄H₄O₄ [2] |
| Molecular Weight | 473.504 g/mol [2] |
| Mechanism of Action | Potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [3] [4]. |
| Primary Indication | Management of Type 2 Diabetes Mellitus (as an insulin sensitizer) [3]. |
| Bioavailability | 99% [3] [5] |
| Elimination Half-Life | 3-4 hours [3] [5] |
Research has focused on overcoming challenges like short half-life, extensive hepatic metabolism, and solubility to improve therapy.
This system is designed for gastroretention to enhance absorption and provide controlled release [6].
This approach bypasses hepatic first-pass metabolism and allows sustained drug delivery [1].
Aqueous solubility is a major challenge for analysis and formulation [7].
Rosiglitazone's primary mechanism involves activation of the nuclear receptor PPARγ. The following diagram illustrates the key molecular pathways affected.
Diagram of the PPARγ-mediated pathway activated by this compound.
The history of rosiglitazone is marked by significant safety controversies.
| Aspect | Details |
|---|---|
| Cardiovascular Risks | Associated with an increased risk of heart failure, edema, and weight gain. A 2007 meta-analysis linked it to a 1.4-fold increased risk of heart attack [5]. |
| FDA Regulatory History | In 2011, the FDA restricted its use due to cardiovascular risks. In 2013, after re-evaluation, these restrictions were lifted, though the drug remains controversial [3] [5]. |
| Other Markets | The European Medicines Agency (EMA) recommended suspension in 2010, and the drug was withdrawn from several markets, including the UK and New Zealand [5]. |
| Other Adverse Effects | Increased LDL-cholesterol, fractures (particularly in women), and rare cases of macular edema [3]. |
| Contraindications | Patients with NYHA Class III or IV heart failure, active liver disease, and diabetic ketoacidosis [3]. |
Despite extensive research, several critical gaps remain.
This compound remains a potent insulin sensitizer with a well-understood mechanism but a complex safety history. Future research that addresses the critical gaps in long-term cardiovascular safety, clinical translation of advanced delivery systems, and exploration of new therapeutic applications will determine whether this drug can be repositioned as a safer and more effective therapeutic agent.
1. Method Overview and Advantages
2. Key Applications
1. Instruments and Materials
2. Chromatographic Conditions
3. Preparation of Solutions
4. Sample Preparation Procedures
5. Method Validation Summary The method was validated according to ICH guidelines, with key parameters summarized in the table below [1].
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Rosiglitazone (ROZ) | Glimepiride (GLM) |
|---|---|---|
| Linearity Range | 0.10 - 25 μg/mL | 0.125 - 12.5 μg/mL |
| Correlation Coefficient (r²) | Not specified (Linear calibration plots were achieved) | Not specified (Linear calibration plots were achieved) |
| Limit of Detection (LOD) | 0.04 μg/mL | 0.04 μg/mL |
| Limit of Quantification (LOQ) | 0.13 μg/mL | 0.11 μg/mL |
| Precision (RSD%) | ≤ 1.14% (Repeatability for tablets) | ≤ 1.93% (Repeatability for tablets) |
| Accuracy (% Recovery) | 100.88% (in tablets) | 100.31% (in tablets) |
The following diagram illustrates the overall experimental workflow for the analysis of tablets and plasma.
Figure 1: Overall workflow for the simultaneous analysis of Rosiglitazone and Glimepiride in tablets and human plasma.
Rosiglitazone maleate is an oral antidiabetic agent belonging to the thiazolidinedione class that functions primarily by increasing insulin sensitivity through selective agonism at the peroxisome proliferator-activated receptor γ (PPARγ). As a biopharmaceutical classification system (BCS) Class II drug, this compound exhibits poor aqueous solubility, presenting significant challenges for its analytical determination in pharmaceutical formulations. Conventional analytical techniques for this compound quantification typically involve high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), which, while sensitive and specific, require sophisticated instrumentation, expensive organic solvents, and extensive method development time.
The extractive spectrophotometric method using bromothymol blue (BTB) offers a viable alternative for the routine analysis of this compound in pharmaceutical formulations. This ion-pair based approach is cost-effective, rapid, and reproducible, making it particularly suitable for quality control laboratories with limited resources. The method leverages the formation of a stable chromogen through complexation between the basic nitrogen of rosiglitazone and the acidic dye bromothymol blue in alkaline medium, resulting in a distinct color that can be quantified spectrophotometrically. These application notes provide detailed protocols and analytical validation data to facilitate implementation of this method for the determination of this compound in pure form and pharmaceutical dosage forms.
The extractive spectrophotometric determination of this compound using bromothymol blue is based on the formation of an ion-pair complex between the proton-accepting drug molecule and the acidic sulfonephthalein dye. In an alkaline medium, this compound, which contains a basic pyridyl nitrogen atom, reacts with bromothymol blue to form a stable blue-colored chromogen that can be selectively extracted into chloroform.
Bromothymol blue (3',3''-dibromothymolsulfonephthalein) is a pH-sensitive dye with two distinct ionic forms. The molecular mechanism involves the interaction of the cationic drug species with the anionic form of the dye, resulting in the formation of a lipophilic complex that partitions preferentially into organic solvents such as chloroform. This complex exhibits maximum absorption at 615 nm in the visible spectrum, with the intensity of absorption directly proportional to the drug concentration in accordance with the Beer-Lambert law [1].
The extraction efficiency and chromogen stability are influenced by several factors including pH of the aqueous phase, dye concentration, reaction time, and organic solvent selection. The stoichiometry of the reaction has been established as 1:1 drug-to-dye ratio through Job's method of continuous variation, confirming the formation of a discrete molecular complex suitable for quantitative analysis [2].
Table 1: Typical Calibration Curve Data for this compound-BTB Complex
| Concentration (μg/mL) | Absorbance at 615 nm | Standard Deviation |
|---|---|---|
| 1.0 | 0.105 | ±0.003 |
| 5.0 | 0.298 | ±0.005 |
| 10.0 | 0.512 | ±0.007 |
| 15.0 | 0.748 | ±0.009 |
| 20.0 | 0.983 | ±0.011 |
| 25.0 | 1.215 | ±0.013 |
| 30.0 | 1.442 | ±0.015 |
The extractive spectrophotometric method for the determination of this compound using bromothymol blue has been validated according to the International Conference on Harmonisation (ICH) guidelines for the following parameters:
Table 2: Precision Data for this compound Determination
| Precision Type | Concentration (μg/mL) | % RSD | Number of Replicates |
|---|---|---|---|
| Intra-day | 5 | 0.50 | 6 |
| Intra-day | 15 | 0.75 | 6 |
| Intra-day | 25 | 1.20 | 6 |
| Inter-day | 5 | 1.05 | 18 (over 3 days) |
| Inter-day | 15 | 1.32 | 18 (over 3 days) |
| Inter-day | 25 | 1.85 | 18 (over 3 days) |
The concentration of this compound in unknown samples can be determined using the following approaches:
Drug content (mg/tablet) = (C × D.F. × V × AW) / (SW × 1000)
Where:
For system suitability, the following parameters should be evaluated during method development:
The developed extractive spectrophotometric method has been successfully applied to the determination of this compound in various pharmaceutical formulations including conventional tablets and fixed-dose combination products. The method offers several advantages for routine quality control applications:
Table 3: Analysis of this compound in Pharmaceutical Formulations
| Formulation | Label Claim (mg) | Amount Found (mg) | % Label Claim | % RSD (n=6) |
|---|---|---|---|---|
| Tablet A | 2 | 1.98 | 99.0 | 0.85 |
| Tablet B | 4 | 4.03 | 100.8 | 1.12 |
| Tablet C | 8 | 7.92 | 99.0 | 1.35 |
The following workflow diagrams illustrate the key procedural steps and molecular mechanism involved in the extractive spectrophotometric determination of this compound using bromothymol blue:
Figure 1: Experimental workflow for the extractive spectrophotometric determination of this compound using bromothymol blue
Figure 2: Molecular mechanism of ion-pair complex formation between this compound and bromothymol blue
The extractive spectrophotometric method using bromothymol blue provides a reliable, cost-effective, and straightforward approach for the determination of this compound in pharmaceutical formulations. The method demonstrates excellent sensitivity, precision, and accuracy over the concentration range of 1-30 μg/mL, with a distinct absorption maximum at 615 nm. Validation parameters confirm the method's suitability for quality control applications, offering a viable alternative to more complex and expensive chromatographic techniques. The detailed protocols provided in these application notes enable straightforward implementation in analytical laboratories for routine analysis of this compound in bulk and pharmaceutical dosage forms.
Rosiglitazone maleate is a potent antidiabetic agent used in the management of type II diabetes mellitus through its action as a peroxisome proliferator-activated γ receptor (PPARγ) agonist. Despite its nearly complete oral bioavailability (99.8%), the drug exhibits a relatively short biological half-life (3-4 hours) and demonstrates pH-dependent solubility, being highly soluble in gastric fluid but poorly soluble at intestinal pH levels. These properties make it an ideal candidate for gastroretentive floating microsphere systems [1] [2]. Conventional immediate-release formulations require twice-daily dosing, which can lead to peak-to-trough fluctuations in plasma concentrations and associated side effects including gastrointestinal disturbances, edema, anemia, and altered blood lipids [1].
The development of multiunit floating microspheres addresses these limitations by prolonging gastric residence time, thereby enabling controlled drug release in the stomach and upper gastrointestinal tract where optimal absorption occurs. Unlike single-unit gastroretentive systems, multiple-unit floating microspheres distribute uniformly throughout the gastric content, minimizing the risk of dose-dumping phenomena and providing more reproducible release profiles with reduced intersubject variability [1]. This application note provides detailed protocols for the preparation, optimization, and evaluation of this compound floating microspheres, supported by experimental data and characterization methodologies.
The formulation of rosiglitazone floating microspheres typically involves a combination of polymers, plasticizers, and solvent systems to achieve optimal buoyancy, drug loading, and release characteristics. The selection of excipients depends on the desired release profile, processing method, and target product specifications.
Table 1: Formulation Components of Rosiglitazone Floating Microspheres
| Component | Function | Examples | Concentration Range |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | - | 5-20% w/w of polymer |
| Eudragit RS100 | Rate-controlling polymer | Ammonio methacrylate copolymer | 0.5-2% w/v in solvent |
| Ethyl cellulose | Sustained-release polymer | Various viscosity grades | 0.5-3% w/v in solvent |
| Hydroxypropyl methylcellulose (HPMC) | Hydrophilic polymer | HPMC K4M, K15M | 0.1-1% w/w |
| Sodium alginate | Ionic gelation polymer | Various grades | 1-3% w/v |
| Xanthan gum | Natural polymer | Various grades | 0.5-2% w/v |
| Tributyl citrate | Plasticizer | - | 15-25% w/w of polymer |
| Liquid paraffin | External phase (o/o emulsion) | Heavy liquid paraffin | 30-50 mL |
| Acetone | Solvent | - | 10-30 mL |
| Petroleum ether | Washing solvent | 40-60° fraction | As needed |
The drug-polymer ratio significantly influences microsphere characteristics, with typical ratios ranging from 1:1 to 2:1 (drug:polymer) for Eudragit RS100 systems and 1:1 to 1:3 for ethyl cellulose-based formulations [1] [3]. The combination of polymers with different solubility properties (e.g., ethyl cellulose with HPMC) can optimize both floating behavior and drug release kinetics. Higher polymer concentrations generally increase entrapment efficiency but may also prolong drug release beyond the desired timeframe [3] [4].
The emulsification-solvent evaporation technique is the most widely employed method for preparing rosiglitazone floating microspheres, particularly when using Eudragit RS100 or ethyl cellulose as the rate-controlling polymers [1] [2].
Protocol:
Critical Process Parameters:
For natural polymers such as sodium alginate, the ionotropic gelation technique provides an alternative preparation method that avoids organic solvents [5] [6].
Protocol:
The following workflow diagram illustrates the key steps in the emulsification-solvent evaporation method:
Objective: To determine the size distribution of microspheres, which influences floating behavior, drug release, and flow properties [1].
Protocol:
Place a representative sample of microspheres on a nest of standard sieves (ASTM) arranged in descending order of mesh size [1].
Shake the sieve assembly mechanically for 15 minutes at a fixed amplitude [1].
Weigh the microspheres retained on each sieve and calculate the mean particle size using the following formula [1]:
Mean Particle Size = Σ(Midpoint × Fraction Retained)
Acceptance Criteria: Microspheres should exhibit a narrow size distribution with mean particle size typically ranging from 350-600 μm, depending on the formulation and intended release profile [1] [3].
Objective: To determine the amount of drug successfully incorporated into the microspheres [1].
Protocol:
Crush microspheres equivalent to 10 mg of rosiglitazone (based on theoretical drug content) in a glass mortar [1].
Transfer the powder to a 100 mL volumetric flask containing 50 mL of acetate buffer (pH 4.0) [1].
Shake the mixture in a thermostatically controlled water bath for 45 minutes to extract the drug [1].
Filter through a 0.22 μm membrane filter, dilute with mobile phase, and analyze by HPLC [1].
Calculate entrapment efficiency using the formula [1]:
Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) × 100
Acceptance Criteria: Optimized formulations typically demonstrate entrapment efficiency >85%, with some reports reaching 97% for Eudragit RS100 systems [1] [2].
Objective: To evaluate the floating behavior of microspheres in simulated gastric fluid [1] [3].
Protocol:
Place a weighed quantity of microspheres (approximately 100 mg) in 100 mL of simulated gastric fluid (SGF) without pepsin, pH 1.2 [1].
Stir at 100 rpm using a paddle apparatus maintained at 37±0.5°C [1].
After 12 hours, collect the floating and settled microspheres separately [3].
Calculate the floating percentage using the formula [3]:
Floating Percentage (%) = (Weight of Floating Microspheres / Total Weight) × 100
Acceptance Criteria: Optimized formulations should demonstrate floating percentage >90% after 12 hours [2] [3].
Objective: To characterize the drug release profile from floating microspheres under conditions simulating the gastrointestinal environment [1].
Protocol:
Acceptance Criteria: Optimized formulations should exhibit prolonged drug release over 12 hours with complete release not exceeding 12 hours to ensure maximum absorption in the upper GI tract [1] [3].
Table 2: Characterization Results of Rosiglitazone Floating Microspheres
| Formulation Parameter | Eudragit RS100 System [1] | Ethyl Cellulose/HPMC System [3] | Sodium Alginate/Xanthan Gum System [5] |
|---|---|---|---|
| Yield (%) | 69-75 | 65-80 | 70-85 |
| Mean Particle Size (μm) | 450-600 | 300-400 | 350-500 |
| Drug Entrapment Efficiency (%) | 78-97 | 75-90 | 80-82 |
| Floating Percentage (12 h) | >90 | >90 | >85 |
| Drug Release (12 h) | 80-95% | 75-90% | 71-86% |
| Polymer Ratio | 1:1 to 2:1 (drug:polymer) | EC:HPMC (various) | SA:XG (various) |
The entrapment efficiency varies significantly with polymer type and drug-polymer ratio, with Eudragit RS100 generally providing the highest values (up to 97%) due to its excellent film-forming properties [1]. The floating behavior is influenced by polymer concentration, with optimal formulations maintaining buoyancy for over 12 hours in simulated gastric fluid [1] [2] [3].
Table 3: Release Kinetics of Optimized Formulations
| Formulation | Cumulative Release at 12 h (%) | Release Kinetics Model | Diffusion Exponent (n) | Regression Coefficient (r²) |
|---|---|---|---|---|
| Eudragit RS100 (F2) | 95 | Korsemeyer-Peppas | 0.89 | 0.992 |
| EC/HPMC (Optimum) | 90 | Zero-order | - | 0.985 |
| Sodium Alginate/Xanthan Gum (F8) | 86 | Korsemeyer-Peppas | 1.1 | 0.998 |
The drug release mechanism from floating microspheres typically follows non-Fickian diffusion (anomalous transport), as indicated by diffusion exponent (n) values between 0.85 and 1.1 in the Korsemeyer-Peppas model [1] [6]. This suggests that drug release is controlled by a combination of diffusion and polymer relaxation mechanisms. The correlation between swelling indices and drug release rates further supports the importance of hydration kinetics in controlling drug release, particularly for hydrophilic polymer systems [6].
The following diagram illustrates the relationship between formulation variables and critical quality attributes of the microspheres:
Polymer Selection: The choice of polymer significantly influences both floating behavior and drug release kinetics. Eudragit RS100 provides excellent entrapment efficiency and floating capabilities due to its low density and good film-forming properties [1]. Ethyl cellulose offers robust controlled release characteristics but may require combination with HPMC to optimize floating duration [3]. Natural polymers like sodium alginate and xanthan gum provide excellent biocompatibility and enable preparation without organic solvents [5].
Drug-Polymer Ratio: Systematic optimization using statistical design of experiments (e.g., simplex lattice mixture design, full factorial design) is recommended to identify the optimal drug-polymer ratio [1] [3]. Typically, increasing the polymer proportion enhances entrapment efficiency but may prolong drug release beyond the desired timeframe [1].
Process Parameter Optimization: Stirring speed during emulsification significantly affects particle size, with higher speeds (1000-1200 rpm) producing smaller microspheres and lower speeds (600-800 rpm) yielding larger particles [3]. The solvent evaporation temperature should be maintained at 30±1°C to ensure proper microsphere formation without premature polymer precipitation [1].
The development of this compound floating microspheres represents a promising strategy for enhancing therapeutic efficacy while minimizing dosing frequency and side effects. The protocols outlined in this application note provide comprehensive guidance for formulation development, preparation, and evaluation of these systems. Through careful optimization of formulation and process parameters, researchers can develop floating microsphere systems with prolonged gastric residence time, controlled drug release, and improved bioavailability. The successful implementation of these systems has demonstrated enhanced glycemic control in preclinical models, suggesting significant potential for clinical application in the management of type II diabetes.
This application note describes a simple, rapid, and validated HPTLC method for determining content uniformity in Rosiglitazone Maleate tablets, in compliance with USP specifications [1].
Content uniformity testing is a critical quality control check to ensure that each individual tablet unit contains an amount of the active ingredient very close to the labeled claim. Rosiglitazone is a thiazolidinedione derivative used as an antidiabetic agent [1]. The developed HPTLC method uses caffeine as an internal standard to improve accuracy and precision. The method has been validated as per ICH guidelines and is suitable for routine analysis in quality control laboratories [1].
The following materials and instruments are required to perform this protocol:
The diagram below illustrates the complete experimental workflow.
Apply 4 µL of each of the ten individual sample solutions (in duplicate) and the mixed standard solution (in duplicate) onto the same TLC plate.
After development and scanning, calculate the drug content in each tablet unit using the following formula [1]:
Drug Content (%) = (Sample Peak Response / Standard Peak Response) × (Standard Concentration / Sample Concentration) × 100%
The formulation complies with the USP content uniformity test if the content of each individual tablet and the % Coefficient of Variation (% CV) across the ten tablets fall within the specification of 85-115% and a maximum % CV of 6.0 [1].
The method was validated according to ICH guidelines. Key validation parameters are summarized in the table below [1].
Table 1: Summary of Validation Parameters for the HPTLC Method [1]
| Parameter | Result / Value |
|---|---|
| Linearity Range | 1.0 - 7.0 µg/µL |
| Correlation Coefficient (r) | 0.9888 ± 0.002 |
| Precision (% CV, by area) | |
| - Different Days (n=3) | 0.4972% |
| - Different Analysts (n=3) | 0.3942% |
| Accuracy (% Recovery, by area) | 100.04% ± 0.30 |
| Robustness | Rugged under different days and analysts |
| Specificity | Specific (no interference from excipients) |
The developed method is robust and reproducible. The use of caffeine as an internal standard corrects for minor procedural variations, enhancing the reliability of the results. The method is also stability-indicating, as samples subjected to different stress conditions (acid, alkali, oxidation, heat, UV) showed no significant degradation, confirming that excipients do not interfere [1].
The content uniformity test performed on marketed formulations using this method showed percent drug estimation in the range of 99.83% to 100.21%, well within the USP acceptance criteria [1].
This HPTLC method provides a fast, accurate, and cost-effective quality control procedure for the routine analysis of content uniformity of Rosiglitazone in tablet formulations. Its validation ensures reliability and compliance with regulatory standards, making it an excellent choice for pharmaceutical laboratories.
Forced degradation studies help identify how a drug substance breaks down under various stress conditions, which is crucial for developing stable pharmaceutical formulations. The table below summarizes the reported degradation profile of Rosiglitazone Maleate.
| Stress Condition | Details | Degradation Observed | Key Findings | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1.0 N Hydrochloric Acid (HCl) | No significant degradation [1] | The drug substance was found to be stable under these acidic conditions. | |
| Basic Hydrolysis | 0.05 N Sodium Hydroxide (NaOH) | Significant degradation [1] | The major degradation product was identified as a starting material from the drug's synthesis pathway. | |
| Oxidative Degradation | 3.0% v/v Hydrogen Peroxide (H₂O₂) | Significant degradation [1] | The drug is susceptible to oxidation, necessitating control during manufacturing and storage. | |
| Thermal Degradation | 80°C | No significant degradation [1] | The drug substance demonstrated stability under dry heat conditions. | |
| Photolytic Degradation | UV light at 254 nm | No significant degradation [1] | The drug substance was stable under the studied UV light exposure. |
This protocol outlines a specific reversed-phase HPLC method, adapted from literature, suitable for analyzing this compound and its degradation products [1].
Chromatographic System
Sample Preparation
Forced Degradation Procedure
The entire forced degradation study workflow and the specific HPLC method are illustrated in the following diagram.
Figure 1: Experimental workflow for forced degradation studies and HPLC analysis of this compound.
The degradation of Rosiglitazone under basic conditions produces a known starting material from its synthesis. The following diagram maps this specific degradation pathway.
Figure 2: Degradation pathway of this compound under basic conditions.
When developing and using this method, keep the following points in mind:
I hope these detailed application notes and protocols provide a solid foundation for your work on this compound.
This method is suitable for analyzing rosiglitazone in combination with other antidiabetic drugs like glimepiride and metformin HCl [1].
Chromatographic Conditions:
Sample Preparation:
The workflow for this HPLC method can be summarized as follows:
This method provides a faster, cost-effective alternative for the analysis of rosiglitazone in tablet dosage forms, including content uniformity testing [2].
Chromatographic Conditions:
Sample Preparation:
The table below summarizes key validation parameters for the described methods, demonstrating they are suitable for their intended purposes [1] [2].
| Parameter | HPLC Method [1] | HPTLC Method [2] |
|---|---|---|
| Linearity Range | 2-50 µg/mL for ROSI & GLIM; 1-50 µg/mL for MET | 1.0-7.0 µg/spot |
| Precision (% RSD) | RSD ≤ 0.6881% (for ROSI & GLIM) | RSD ≤ 0.9809% (by height, inter-analyst) |
| Accuracy (% Recovery) | ROSI: 99.87%; GLIM: 100.30% | 100.21% ± 1.06 (by height) |
| Specificity | Resolved from other drugs and excipients | Specific, no interference from excipients |
| Robustness | Rugged under different analysts and days | Rugged under different analysts and days |
A core requirement for a stability-indicating method is its ability to measure the active ingredient without interference from degradation products. The HPTLC method has been proven to be stability-indicating [2].
I hope these detailed protocols and data are valuable for your research and development work.
This section addresses common root causes and provides a structured investigation workflow.
| Observed Failure | Potential Root Causes | Recommended Corrective Actions |
|---|
| Slow/Incomplete Release | • Polymer matrix too restrictive (e.g., high viscosity polymer, excessive usage) [1] [2]. • Poor drug solubility at higher pH[cite:1]. • Over-compression, leading to a hard, dense tablet that hinders fluid penetration. | • Optimize polymer type and ratio using a statistical design of experiments (DoE)[cite:2]. • Incorporate solubilizing agents into the formulation. • Adjust compression force and review granulation process. | | Fast/Drastic Release (Dose Dumping) | • Insufficient polymer content to form a robust gel matrix [2]. • Use of highly soluble filler in a sustained-release formulation. • Failure of the film coat or matrix structure. | • Increase the concentration of release-retarding polymer (e.g., Carbopol)[cite:2]. • Re-evaluate excipient compatibility and functionality. • Check coating process parameters and integrity. | | Variable/Erratic Release | • Poor content uniformity during blending. • Non-optimal granulation process leading to uneven particle size distribution [1]. • Inadequate control of manufacturing process parameters. | • Improve mixing process and time. • Optimize the granulation method (e.g., binder solvent, drying rate). • Implement stricter in-process controls and validate the manufacturing process. |
The logical workflow for investigating a dissolution failure follows a step-by-step process from initial assessment to final implementation of corrective actions, as shown in the diagram below.
This compound exhibits high solubility in acidic media (like the stomach) but its solubility decreases significantly as the pH rises in the intestines [1]. This pH-dependent solubility means that a formulation performing well in the stomach may release the drug poorly further down the GI tract, making consistent and complete release challenging, especially for extended-release formulations.
A QbD approach is proactive. It involves:
Yes, modified-release (MR) formulations are statistically more likely to face dissolution failures compared to immediate-release (IR) products [4]. This is because MR products rely on more complex formulation designs and manufacturing processes (e.g., hydrogel matrices, coated beads) to control drug release. Any minor deviation in these complex systems can significantly alter the dissolution profile.
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This design is ideal for optimizing the composition of a blend of multiple components that together make up 100% of your mixture.
This method is for developing a multi-unit gastro-retentive system to enhance absorption in the stomach.
An analysis of Field Alert Reports (FARs) submitted to the FDA provides a high-level view of real-world dissolution failure trends for all solid oral drugs, which is highly relevant for rosiglitazone development.
| Analysis Factor | Finding | Implication for Rosiglitazone Formulations |
|---|---|---|
| Dosage Form | Modified-release (MR) products are more frequently associated with dissolution failures than immediate-release (IR) products [4]. | Developing MR versions of rosiglitazone (e.g., extended-release) requires heightened control over formulation and process. |
| Drug Solubility | No strong correlation was found between the drug's solubility and the frequency of dissolution failures [4]. | Challenges are likely rooted in formulation design and manufacturing, not solely in the API's inherent solubility. |
| Root Causes | Common manufacturing-related root causes include changes in raw material properties, process variability, and equipment-related issues [4]. | A robust quality control strategy for incoming materials and a well-validated, controlled manufacturing process are critical. |
I hope this technical support guide provides a solid foundation for your troubleshooting and development work.
Q1: What are the primary analytical challenges when developing a method for rosiglitazone maleate? The main challenges stem from its poor aqueous solubility and the need for methods that can simultaneously analyze it with combination drugs despite large differences in concentration levels [1] [2]. Furthermore, its susceptibility to extensive metabolism requires highly selective techniques for reliable quantification in biological matrices [3].
Q2: Which technique is better for analyzing rosiglitazone in combined dosage forms: HPLC or CE? Both techniques are viable, but they serve different needs. Capillary Electrophoresis (CE) offers advantages in terms of minimal solvent consumption, high efficiency, and rapid method development, making it suitable for quality control of pharmaceutical preparations [1]. HPLC, particularly with UV or MS detection, is generally preferred for complex matrices like human plasma due to its high sensitivity and selectivity, and is often necessary for simultaneous pharmacokinetic studies of drugs and their metabolites [3] [4].
Q3: How can I improve the solubility of this compound for spectrophotometric analysis without using organic solvents? You can use hydrotropic solubilization. A 6M urea solution has been successfully employed, enhancing the solubility of this compound by more than 14-fold and allowing for accurate spectrophotometric determination in the range of 5-300 μg/mL, precluding the need for toxic and expensive organic solvents [2].
Q4: What crucial parameters must be optimized for a robust CZE method? For Capillary Zone Electrophoresis, the key parameters to optimize are [1]:
The table below consolidates key methodological data from published studies for easy comparison.
| Method | Analyte(s) | Linear Range | Limit of Detection (LOD) | Key Conditions | Application |
|---|---|---|---|---|---|
| CZE-UV [1] | Rosiglitazone & Metformin | Not specified | Not specified | 25 kV; pH 2.5 Phosphate Buffer | Pharmaceutical preparations |
| HPLC-UV [4] | Rosiglitazone & Glimepiride | 0.10-25 μg/mL (ROS) 0.125-12.5 μg/mL (GLM) | 0.04 μg/mL (both) | C18 column; ACN:Phosphate Buffer (60:40, pH 5) | Tablets & Spiked Human Plasma | | LC-MS/MS [3] | Rosiglitazone, N-DmR, p-OH-R | 1-200 ng/mL | 1 ng/mL (LLOQ) | C8 column; 10mM Ammonium Formate (pH 4):ACN | Human Plasma | | UV-Vis [2] | Rosiglitazone | 5-300 μg/mL | Not specified | 6M Urea Solution | Bulk Drug & Tablets | | Online Dissolution [5] | Rosiglitazone | 1-14 μg/mL | Not specified | 0.01N HCl & 0.05M KCl; λ=242 nm | Pharmaceutical Formulations |
This method is suitable for analyzing combined dosage forms and spiked plasma samples.
Chromatographic Conditions:
Sample Preparation:
Expected Retention Times: Rosiglitazone (~3.7 min), Glimepiride (~4.7 min), Nicardipine (~6.4 min).
This method is designed for high-sensitivity pharmacokinetic studies.
Chromatographic Conditions:
Mass Spectrometry (MS) Conditions:
Sample Preparation: Precipitate 100 μL of plasma with 300 μL of acetonitrile containing the internal standard. Vortex and centrifuge, then inject the supernatant.
The following workflow diagram visualizes the key decision points and steps for developing and troubleshooting an analytical method for this compound.
Here are answers to common questions about rosiglitazone maleate excipient compatibility:
What is the general excipient compatibility profile of this compound? Research indicates that this compound is compatible with many polymers used in controlled-release formulations. For example, one study confirmed its compatibility with Carbopol 934P and Sodium Carboxymethyl Cellulose (SCMC) after testing with Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) [1]. No interactions were found that would compromise the drug's stability in these matrices.
Which excipients are proven to be compatible in extended-release tablets? In the development of mucoadhesive extended-release tablets, the following excipients were successfully used in conjunction with this compound without noted incompatibilities [1]:
What is the recommended methodology for testing compatibility? A combination of thermal and spectroscopic methods is effective for evaluating drug-excipient compatibility. The following table summarizes the key techniques and what they assess:
| Method | Purpose in Compatibility Studies | Interpretation of Results |
|---|---|---|
| FTIR Spectroscopy | Identifies chemical interactions by detecting changes in functional groups' absorption spectra [1]. | A spectrum of the physical mixture that matches the superposition of individual component spectra suggests compatibility [1]. |
| Differential Scanning Calorimetry (DSC) | Detects thermal events (e.g., melting, decomposition) and measures changes in the drug's melting point and enthalpy when mixed with excipients [1]. | The absence of new thermal events or significant shifts in the drug's melting endotherm suggests compatibility [1]. |
This workflow outlines the key stages and decision points in a systematic compatibility and formulation development process.
If you encounter issues during compatibility testing, consider these steps:
| Polymorph Identifier | Key Characterization Methods | Reported Melting Point | Key Synthesis Steps |
|---|---|---|---|
| Rosiglitazone Maleate (General) | XRPD, IR spectroscopy [1] | Information not specified in search results | Crystallization from solvents like ethyl acetate, tetrahydrofuran, or isopropyl acetate; optional anti-solvent use; cooling and drying [1]. |
| Rosiglitazone Base - Form I | XRPD peaks at 13.9, 16.6, 17.3, 21.9, 22.4, 25.3, 27.5, 30.0° 2θ [2] | 153 - 155 °C [2] | Dissolve base in organic solvent (e.g., methanol); optional anti-solvent addition; cool to -10°C to 30°C; separate and dry [2]. |
| Rosiglitazone Base - Form II | XRPD peaks at 14.2, 15.9, 17.1, 17.6, 21.3, 22.1, 22.8, 26.0, 26.1° 2θ [2] | 151 - 154 °C [2] | Information not specified in search results |
| Rosiglitazone Base - Form III | XRPD peaks at 13.8, 16.5, 17.2, 21.7, 22.1, 22.8, 25.0, 27.7, 28.5° 2θ [2] | 140 - 149 °C [2] | Information not specified in search results |
Here are solutions to common challenges in rosiglitazone polymorph control, based on general principles of drug polymorphism [3].
Unexpected transformations often occur because a metastable form is initially produced, which later converts to the more stable form.
Consistency in particle attributes is critical for reproducible dissolution and bioavailability.
Relying on a single analytical technique can be insufficient.
The following diagram illustrates the decision-making process for polymorphic control strategies:
Here are detailed methodologies for key experiments cited in the literature.
This general method can yield different polymorphic forms based on specific solvent choices.
This method specifically produces the base form, which can be a precursor to salt forms.
This method is crucial for quantifying rosiglitazone and checking for impurities, which is part of overall quality control.
| Issue | Possible Cause | Suggested Solution | Key Process Parameters & Evidence |
|---|---|---|---|
| High residual solvent levels in final API | Inefficient drying process | Implement vacuum drying at controlled, moderate temperatures. | Drying Temp: Not higher than 60°C [1]. Atmosphere: Under vacuum [2]. |
| Inadequate crystallization or washing | Re-crystallize the product from a primary C2-C5 alcohol (e.g., ethanol). | Solvent: C2-C5 alcohol (e.g., Ethanol) [1]. Temp: During reaction/crystallization, do not exceed 70-78°C [1]. | |
| Formation of impurities during processing | High-temperature exposure during synthesis or drying | Strictly control reaction, crystallization, and drying temperatures. Avoid milling. | Reaction Temp: Not higher than 70°C [1]. Observation: Milling rosiglitazone maleate can increase impurity content [1]. |
| Low product yield after purification | Excessive solvent volumes during processing | Optimize solvent-to-product ratios. | Evidence: A cited prior art method was noted as a drawback for using "large volumes of acetone solvent" [1]. |
Here are detailed methodologies for key steps in the synthesis and purification of this compound, as referenced in the technical documents.
This protocol is adapted from an improved process designed to minimize by-products [1].
Reaction:
Crystallization/Purification:
Drying:
This method is crucial for quantifying the main API and tracking the formation of specific impurities, such as the succinic acid derivative, during process development [1].
Chromatographic Conditions:
Procedure:
The following diagram outlines the logical relationship between key process steps, critical parameters, and their impact on the final product quality.
This guide addresses common challenges during manufacturing scale-up, focusing on crystallization and formulation.
| Challenge | Potential Causes | Recommended Solutions |
|---|---|---|
| Polymorph Instability [1] | Incorrect solvent system; Uncontrolled crystallization kinetics; Impurities acting as seeds. | Use approved solvents (e.g., ethyl acetate, toluene); Implement controlled nucleation and slow cooling; Establish strict purification criteria for intermediates. |
| Inconsistent Drug Release Profiles [2] | Variable polymer viscosity; Non-uniform mixing during granulation; Inadequate control of particle size. | Use a Factorial Design (e.g., 3²) to optimize polymer blend (HPMCK15M & Carbopol934P); Define and control critical process parameters (mixing time/speed); Monitor and control particle size distribution. |
| Manufacturing Process Control [2] | Shear forces during mixing affecting polymer gel structure; Non-uniform drying of granules. | Scale-up shear forces linearly from lab to production; Implement in-line moisture sensors during drying. |
| Regulatory & Safety Compliance [3] [4] | Presence of genotoxic impurities; Cardiovascular safety concerns. | Conduct rigorous impurity profiling; Adhere to FDA/EMA guidelines with strict post-market surveillance; Implement a robust Pharmacovigilance plan. |
This methodology is used to systematically develop and optimize a sustained-release tablet formulation, ensuring a robust and scalable process [2].
1. Objective To formulate a sustained-release tablet of Rosiglitazone Maleate and identify the optimal combination of release-controlling polymers (HPMC K15M and Carbopol 934P) to achieve the desired drug release profile.
2. Experimental Design
3. Formulation and Manufacturing Process
4. In-Process and Finished Product Tests
5. Data Analysis and Optimization
The following workflow diagram outlines the key stages of this systematic development process.
For the factorial design experiment, closely monitor these Critical Quality Attributes (CQAs) and Key Process Parameters (KPPs).
| Category | Parameter | Specification / Target |
|---|---|---|
| Critical Quality Attributes (CQAs) | Drug Release Profile | t10%: ~0.6h; t50%: ~4.0h; t90%: ~13.3h [2] |
| Tablet Hardness | Pharmacopoeial limits (e.g., 4-8 kg/cm²) | |
| Friability | Typically ≤ 1.0% | |
| Drug Content Uniformity | 95-105% of label claim | |
| Key Process Parameters (KPPs) | Mixing Time & Speed | Optimized via factorial design |
| Compression Force | Adjusted to achieve target hardness | |
| Release Kinetics | Best-Fit Model | Higuchi Model [2] |
| Release Mechanism | Fickian Diffusion (n ≈ 0.417) [2] |
| Aspect | Rosiglitazone | Pioglitazone |
|---|---|---|
| Glycemic Efficacy | Effective in reducing HbA1c and FPG, particularly as add-on therapy [1]. Non-inferiority to pioglitazone not consistently demonstrated [2]. | Effective in reducing HbA1c and FPG, particularly as add-on therapy [1]. Some studies show superior HbA1c reduction versus rosiglitazone [2]. |
| Lipid Profile Effects | Increases HDL-cholesterol. Associated with increases or no change in LDL-cholesterol and triglycerides [1] [3]. | Increases HDL-cholesterol. Associated with a decrease in triglycerides and more neutral effects on LDL [1] [3]. |
| Cardiovascular Risk | Higher associated risk of myocardial infarction and heart failure in some meta-analyses [4] [3]. Lower risk of heart failure versus pioglitazone in one head-to-head trial [2]. | More favorable cardiovascular outcomes in some studies; reduced risk of myocardial infarction versus rosiglitazone [4]. Higher risk of heart failure in one head-to-head trial [2]. |
| Common Side Effects | Weight gain, peripheral edema, and anemia [1]. Lower incidence of edema and weight gain versus pioglitazone in one study [2]. | Weight gain, peripheral edema, and anemia [1]. Higher incidence of edema and weight gain versus rosiglitazone in one study [2]. |
| Key Mechanisms | Primarily a PPARγ agonist [4]. Binds off-target to ion channels and dehydrogenases [4]. | Dual PPARγ/PPARα agonist [5] [6]. Binds off-target to ion channels and dehydrogenases [4]. Reduces hepatic de novo lipogenesis [5]. |
The following diagram illustrates the shared and distinct pathways through which rosiglitazone and pioglitazone exert their effects and side effects.
To help you interpret the data, here are the methodologies from some of the key studies cited:
Chemical Proteomics for Off-Target Binding [4]: This study used an affinity chromatography approach.
Stable Isotope Measurement of Hepatic Metabolism [5]: This clinical pilot study investigated differential effects on lipid metabolism.
Head-to-Head Randomized Controlled Trial [2]: This is a standard clinical efficacy and safety trial.
The table below compares the core design elements and results from two bioequivalence studies on rosiglitazone.
| Study Parameter | Chinese Volunteer Study [1] | Indian Volunteer Study [2] |
|---|---|---|
| Study Design | Single-dose, randomized, open-label, two-period crossover [1] | Randomized, two-way crossover [2] |
| Subjects | 20 healthy adult male Chinese volunteers [1] | 12 healthy Indian human male volunteers [2] |
| Formulations | 4 mg Rosiglitazone HCl (Test) vs. 4 mg Rosiglitazone Maleate (Reference) [1] | Two different 2 mg this compound preparations [2] |
| Fasting Condition | ≥12-hour overnight fast [1] | Fasting condition [2] |
| Washout Period | 7 days [1] | 1 week [2] |
| Blood Sampling Points | 17 time points, from pre-dose to 24 hours post-dose [1] | Information not specified in abstract |
| Analytical Method | Validated high-performance liquid chromatography (HPLC) [1] | HPLC with liquid-liquid extraction [2] |
| Key Pharmacokinetic Parameters | Cmax, AUC(0-t), AUC(0-∞) [1] | Information not specified in abstract |
| Bioequivalence Range | 80%-125% for ln-transformed ratios of Cmax and AUC [1] | Information not specified in abstract |
| Conclusion | Bioequivalent (90% CIs within acceptance range) [1] | Information not specified in abstract |
The following outlines the methodologies from the studies, providing a framework for your protocol.
The following diagram illustrates the standard workflow for a bioequivalence study, integrating the key design elements from the cited research.
Figure 1: Standard workflow for a rosiglitazone bioequivalence crossover study.
Key Design Considerations:
Rosiglitazone is eliminated primarily via hepatic metabolism. [1] [2] The following table summarizes the cytochrome P450 enzymes involved based on in vitro inhibition studies in human liver microsomes. [1]
| Cytochrome P450 Enzyme | Involvement in Rosiglitazone Metabolism |
|---|---|
| CYP2C8 | Major metabolic pathway. [1] [3] [2] |
| CYP2C9 | Significant contribution. [1] |
| CYP3A4 | Significant contribution. [1] |
| CYP2E1 | Significant contribution. [1] |
A 2017 study challenged the previous understanding that CYP2C8 was the sole major enzyme. Using a substrate depletion method, researchers found that inhibitors of CYP2C9, CYP3A4, and CYP2E1, in addition to CYP2C8, all significantly reduced the metabolism of rosiglitazone. [1] This indicates a more complex metabolic profile involving multiple enzymes.
The primary phase I metabolic pathways are N-demethylation and para-hydroxylation of the pyridine ring. [1] These metabolites subsequently undergo phase II conjugation via sulfation and glucuronidation. [1]
For your reference, here is a detailed methodology for in vitro metabolite identification, adapted from a 2025 paper sharing protocols for hepatocyte incubations. [4]
The diagram below summarizes the key metabolic pathway of this compound.
The search results confirm the metabolic enzymes involved but lack a full quantitative profile of all metabolites. To complete your comparative analysis, you may need to:
The following data is extracted from a peer-reviewed study that developed and validated a stability-indicating gradient liquid chromatographic method for the simultaneous estimation of ROSI, GLIM, and MET [1].
Table 1: Forced Degradation Conditions and Outcomes This study subjected the drug combination to various stress conditions to demonstrate the method's stability-indicating capability. The results for rosiglitazone are inferred from the successful application of the method to the degraded samples.
| Stress Condition | Treatment Details | Key Findings & Method Performance |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl for 24 hours | The method effectively resolved rosiglitazone from its degradation products, confirming stability-indicating power [1]. |
| Alkaline Hydrolysis | 0.1 M NaOH for 24 hours | The method was effective in separating rosiglitazone from degradation products formed under basic conditions [1]. |
| Oxidative Degradation | 3% H₂O₂ for 24 hours | Successful separation of rosiglitazone from its oxidative degradation products was achieved [1]. |
| Thermal Degradation | Dry heat at 60°C for 24 hours | The method was applicable for analyzing samples degraded under thermal stress [1]. |
| Photolytic Degradation | UV light (265 nm) for 24 hours | The method demonstrated its stability-indicating nature for photolytically degraded samples [1]. |
Table 2: Key Validation Parameters of the HPLC Method The method was validated according to ICH guidelines, ensuring it is suitable for its intended purpose [1].
| Parameter | Results for Rosiglitazone |
|---|---|
| Linearity | Excellent linear correlation (r² = 0.998) in the range of 2-50 μg/ml [1]. |
| Precision | % RSD (Relative Standard Deviation) for peak area was 0.0513%, indicating high repeatability [1]. |
| Accuracy (Recovery) | Average percentage recovery of 99.73% (within the accepted 98-102% range) [1]. |
| Specificity | The method was specific and able to resolve all three drugs from their potential degradation products under various stress conditions [1]. |
Here is the detailed methodology as described in the study for the simultaneous estimation of ROSI, GLIM, and MET [1].
The experimental workflow for the forced degradation study and method validation can be visualized as follows:
For your reference, an alternative, precise, and economical High-Performance Thin-Layer Chromatographic (HPTLC) method has also been developed and validated for determining rosiglitazone in its tablet dosage form [2].
The following table summarizes various analytical techniques used for the determination of this compound, highlighting their key characteristics and performance metrics.
| Method Type | Analytes | Matrix | Key Conditions | Linearity Range | Detection | Runtime | Citation |
|---|---|---|---|---|---|---|---|
| RP-HPLC | Rosiglitazone, Glimepiride | Tablet, Human Plasma | C18 column; Acetonitrile:Phosphate Buffer (60:40, pH 5) | 0.10–25 µg/mL (ROS) | UV, 235 nm | ~7 min | [1] |
| HPTLC | Rosiglitazone, Glimepiride | Tablet | Silica gel F254; Methanol:Toluene:Ethyl Acetate (1:8:1) | 100–1500 ng/spot | Densitometry, 228 nm | ~20 min | [2] |
| Capillary Zone Electrophoresis (CZE) | Rosiglitazone, Metformin | Pharmaceutical Preparation | Fused-silica capillary; Phosphate Buffer (pH 4.5) | 2.5–50 µg/mL (ROS) | UV, 230 nm | Not specified | [3] |
| RP-HPLC | Rosiglitazone | Human Plasma | C8 column; Methanol:Phosphate Buffer (55:45, pH 3) | 5–800 ng/mL | UV, 220 nm | <25 min | [4] |
Here are the step-by-step methodologies for two of the most common and robust techniques: the RP-HPLC method for simultaneous determination in combined dosage forms and plasma, and the HPTLC method for tablet analysis.
This method is validated according to ICH guidelines and is suitable for both formulation quality control and bioanalytical studies [1].
Chromatographic Conditions
Sample Preparation
Method Workflow The diagram below illustrates the overall analytical process from sample preparation to data analysis.
This method offers a high-throughput, cost-effective alternative for the simultaneous analysis of rosiglitazone and glimepiride in tablets [2].
Chromatographic Conditions
Sample Preparation
Analysis Procedure
When transferring any of these methods between laboratories, you should focus on verifying the following performance characteristics to ensure the method's suitability in the new environment:
The table below compares two advanced formulation strategies for Rosiglitazone Maleate, highlighting their objectives, key performance data, and the level of IVIVC established.
| Formulation Type | Development Objective | In Vitro Performance & Key Findings | In Vivo Outcomes & Correlation |
|---|
| Floating Microspheres [1] | Develop a multiunit gastroretentive system for prolonged release and better glycemic control. | • High Encapsulation: 78-97% drug entrapment efficiency. • Floating Behavior: Good buoyancy. • Controlled Release: Achieved a target release profile optimized via a simplex lattice design. | • In diabetic rats, the optimized formulation provided prolonged glycemic control. • The predetermined in vitro target release successfully predicted the in vivo performance, indicating a point-to-point correlation. | | Floating Tablets [2] | Create a gastroretentive tablet to enhance gastric residence time and bioavailability. | • Zero-Order Release: Achieved a steady, controlled release profile. • Prediction Model: Used an Artificial Neural Network (ANN) to accurately predict release characteristics based on polymer combinations. | The study inferred that extending the release time in the stomach, the site of absorption, would improve bioavailability; however, specific in vivo pharmacokinetic data to confirm the correlation was not provided in the available excerpt. |
To support your experimental work, here are the detailed methodologies from the key studies.
This protocol outlines the creation of a multi-unit floating system using a solvent evaporation method.
Preparation Method:
In Vitro Characterization:
In Vivo Evaluation:
This study focused on a single-unit floating tablet system and employed computational modeling for prediction.
Formulation Method:
In Vitro Characterization & Modeling:
The following diagrams illustrate the general workflow for establishing an IVIVC and the floating mechanism of the gastroretentive formulations.
Diagram 1: IVIVC Development Workflow. This chart outlines the process of correlating in vitro data with in vivo results to create predictive models for new formulations.
Diagram 2: Mechanism of Gastroretentive Floating Dosage Forms. This diagram shows how floating formulations work to prolong drug release in the stomach, which is crucial for drugs like this compound that are best absorbed in the upper GI tract.
The research highlights several critical considerations for developing this compound formulations with a strong IVIVC:
The tables below summarize key efficacy data from clinical and experimental studies, comparing rosiglitazone-based therapies against common alternatives.
Table 1: Efficacy in Type 2 Diabetes - Clinical Trials This table compares the change in HbA1c (a key marker of blood sugar control) and other outcomes from clinical studies [1] [2].
| Combination Therapy | Comparator | Study Duration | Change in HbA1c (Baseline vs. Endpoint) | Key Efficacy Findings & Notes |
|---|---|---|---|---|
| Rosiglitazone + Metformin [1] | None (Single-arm study) | 24 weeks | 12.0% → 7.54% (Δ -4.46%) | 91.7% of subjects were HbA1c responders; in poorly controlled patients (HbA1c >11%) [1]. |
| Rosiglitazone + Metformin [2] | Metformin + Sulfonylurea | 18 months | Not specified (Improvement cited) | Reduced risk of monotherapy failure vs. sulfonylurea (Hazard Ratio: 0.37) [2]. |
| Rosiglitazone (Monotherapy) [2] | Sulfonylurea (e.g., glyburide) | 48 months | 7.36% → 7.01% (Δ -0.35%) | Rosiglitazone showed a statistically significant greater reduction in HbA1c compared to sulfonylureas [2]. |
Table 2: Non-Glycemic & Preclinical Effects These findings from laboratory and animal studies highlight effects beyond blood sugar control, which may influence therapeutic utility and safety profiles [3] [4] [5].
| Experimental Context | Rosiglitazone Treatment | Key Measured Outcomes | Reported Findings & Proposed Mechanism |
|---|---|---|---|
| Type 1 Diabetes (Human) [3] | 4 mg/day for 18 weeks + Insulin | Leptin, Resistin, Fibrinogen, Hb | ↓ Leptin; ↓ Resistin; ↓ Fibrinogen; ↓ Hemoglobin. Limited improvement in insulin sensitivity [3]. |
| CCl4-Induced Acute Hepatic Injury (Mouse) [4] | 10 mg/kg for 5 days | ALT, AST, SOD, CAT, GSH, MDA, ROS | Ameliorated liver injury. ↓ Inflammation/apoptosis; ↑ Antioxidants via Nrf2 pathway; ↓ NLRP3 inflammasome [4]. |
| AGE-induced EPC Dysfunction (Cell) [5] | 10 nM | Cell proliferation, migration, apoptosis, NO production | Improved EPC function; Attenuated AGE-induced dysfunction via upregulating Akt-eNOS pathways [5]. |
| Endothelial Permeability (HUVEC Cells & Mouse) [6] | Various concentrations in vitro & 5 mg/kg/day in vivo | Cell migration, permeability, VEGF, tight junction proteins | Promoted cell migration and vascular permeability via Akt phosphorylation and VEGF expression [6]. |
Here are the methodologies for key experiments cited in the tables, which can serve as a reference for your own research validation.
Human Clinical Trial (Type 2 Diabetes) [1]:
Animal Model of Acute Hepatic Injury [4]:
In Vitro Model of Endothelial Progenitor Cell (EPC) Dysfunction [5]:
The following diagrams, created with Graphviz, illustrate the key molecular pathways described in the search results.
The following companies are recognized players in the Rosiglitazone Maleate market. While specific impurity data isn't provided here, this list can serve as a starting point for your own inquiries [1] [2] [3].
| Manufacturer / Supplier Name | Noted Focus or Strength |
|---|---|
| Pfizer Inc. | High-purity formulations, extensive R&D [1]. |
| Teva Pharmaceutical Industries | Cost-effective manufacturing, global reach [1]. |
| Sun Pharmaceutical Industries | Innovative delivery systems, quality control [1]. |
| Hetero Labs | Specialization in generic APIs, reliable supply chains [1]. |
| Dr. Reddy’s Laboratories | Affordability combined with compliance and R&D [1]. |
| AbMole BioScience | Supplier for research purposes [2]. |
| Biosynth Carbosynth | Supplier for research purposes [2]. |
| FUJIFILM Wako Pure Chemical Corp. | Supplier for research purposes [2]. |
Based on standard analytical practices, here is a typical workflow for developing an impurity profile comparison. This methodology is aligned with common protocols used for quality control in pharmaceutical analysis [4].
| Parameter | Value (Mean ± SD or Mean) | Notes / Context |
|---|---|---|
| Tmax (hr) | 0.82 - 1.02 [1] | Time to peak plasma concentration; administration with food can delay Tmax to ~1.75 hr [2] |
| Cmax (ng/mL) | 723.48 - 796.51 [1] | Peak plasma concentration after a single 8 mg oral dose |
| AUC0-t (ng·hr/mL) | 4,135.66 - 4,308.43 [1] | Area under the plasma concentration-time curve from zero to last measured time point |
| AUC0-∞ (ng·hr/mL) | 4,183.87 - 4,384.65 [1] | Area under the curve from zero to infinity |
| Half-life (T1/2) (hr) | 3 - 4 [2], 3.87 - 3.94 [1] | Short elimination half-life, independent of dose [2] |
| Bioavailability | 99% [2] | High absolute bioavailability |
| Volume of Distribution (Vss/F) | 17.6 L [2] | Oral volume of distribution at steady-state |
| Protein Binding | 99.8% [2] | Primarily to albumin |
| Clearance (CL/F) | 2.85 - 3.15 L/hr [2] | Oral clearance |
Rosiglitazone's effects are mediated through multiple signaling pathways, which contribute to both its therapeutic benefits and potential adverse effects.
The primary, well-established mechanism of rosiglitazone is as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [2]. This is a nuclear receptor that functions as a transcription factor. The following diagram illustrates this genomic pathway:
Figure 1: Genomic signaling pathway of Rosiglitazone via PPARγ activation.
Activation of PPARγ regulates the transcription of insulin-responsive genes involved in glucose production, transport, and utilization, ultimately enhancing tissue sensitivity to insulin [2].
Research indicates that rosiglitazone also has several rapid, non-genomic effects that are independent of PPARγ activation, particularly impacting ion channels in the heart and other tissues [3].
The following methodology is adapted from a bioequivalence study conducted in healthy volunteers [1].
Irritant;Health Hazard;Environmental Hazard